Cas no 2306261-62-9 (2-bromo-3,5-difluoro-pyridine-4-carbaldehyde)

2-bromo-3,5-difluoro-pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Pyridinecarboxaldehyde, 2-bromo-3,5-difluoro-
- 2-bromo-3,5-difluoro-pyridine-4-carbaldehyde
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- インチ: 1S/C6H2BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H
- InChIKey: UFRGLHDUZUECLE-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=NC=C(F)C(C=O)=C1F
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540260-100mg |
2-Bromo-3,5-difluoroisonicotinaldehyde |
2306261-62-9 | 98% | 100mg |
¥4703 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540260-1g |
2-Bromo-3,5-difluoroisonicotinaldehyde |
2306261-62-9 | 98% | 1g |
¥12688 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-500MG |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 500MG |
¥ 3,630.00 | 2023-04-07 | |
Aaron | AR0206QS-100mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 100mg |
$406.00 | 2025-02-14 | |
Aaron | AR0206QS-250mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 250mg |
$570.00 | 2025-02-14 | |
1PlusChem | 1P0206IG-2.5g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 2.5g |
$2000.00 | 2024-05-24 | |
1PlusChem | 1P0206IG-1g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 1g |
$1051.00 | 2024-05-24 | |
1PlusChem | 1P0206IG-10g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 10g |
$4312.00 | 2024-05-24 | |
Aaron | AR0206QS-1g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 1g |
$1125.00 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-250.0mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 250.0mg |
¥2178.0000 | 2024-08-03 |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-bromo-3,5-difluoro-pyridine-4-carbaldehydeに関する追加情報
Introduction to 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde (CAS No. 2306261-62-9)
2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde (CAS No. 2306261-62-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and fluorine atoms at specific positions, along with an aldehyde group. The combination of these functional groups makes it a versatile molecule with potential uses in drug discovery, agrochemicals, and advanced materials.
The pyridine ring serves as the core structure of this compound, providing a rigid and aromatic framework. The substitution pattern—bromine at position 2 and fluorine atoms at positions 3 and 5—contributes to its distinct electronic properties. The aldehyde group at position 4 introduces additional reactivity, enabling this compound to participate in various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.
One of the most notable advancements involving 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde is its application in the synthesis of antimicrobial agents. Researchers have demonstrated that this compound can be transformed into derivatives with potent activity against a wide range of bacterial and fungal pathogens. The presence of halogen atoms enhances the molecule's ability to disrupt microbial cell membranes, making it a promising candidate for the development of next-generation antibiotics.
In addition to its biological applications, this compound has also found utility in the field of organic electronics. The pyridine ring's aromaticity and the electron-withdrawing effects of the halogen atoms make it suitable for use in semiconducting materials. Recent studies have explored its potential as a building block for organic light-emitting diodes (OLEDs) and flexible electronics, where its unique electronic properties could contribute to improved device performance.
The synthesis of 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde involves a series of carefully controlled reactions. Starting from pyridine derivatives, bromination and fluorination steps are carried out under specific conditions to achieve the desired substitution pattern. The introduction of the aldehyde group is typically performed through oxidation reactions or direct alkylation methods. These synthetic routes have been optimized in recent years to improve yield and purity, making this compound more accessible for research and industrial applications.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly prioritize sustainability, researchers are exploring methods to minimize waste and optimize resource use during its production. Recent studies have identified microbial strains capable of breaking down this compound under specific conditions, offering insights into eco-friendly disposal methods.
In conclusion, 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde (CAS No. 2306261-62-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses and improve synthetic methodologies, this compound is poised to play an even greater role in advancing technological and medical innovations.
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